molecular formula C25H16N2O B11494918 13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

Cat. No.: B11494918
M. Wt: 360.4 g/mol
InChI Key: BYENSEHYPUFWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one is a complex heterocyclic compound that belongs to the class of indenoquinolinones. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system that incorporates both pyridine and quinoline moieties, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed intramolecular arylation. This method typically starts with 2-haloquinoline-3-carbaldehyde, which undergoes simultaneous C–H (aldehyde) and C–X bond activation in the presence of a palladium catalyst . Another approach involves the use of aryne-mediated transformations, where the reactive aryne intermediate is ligated to a palladium complex, reducing the probability of side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic strategies such as TBHP-promoted intramolecular carbonylation or poly(4-vinylpyridinium)hydrogen sulfate-catalyzed three-component strategies . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . Additionally, it can interact with various signaling pathways, modulating cellular responses and activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one is unique due to its specific fused ring system that incorporates both pyridine and quinoline moieties. This structural feature contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H16N2O

Molecular Weight

360.4 g/mol

IUPAC Name

12-pyridin-4-yl-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaen-10-one

InChI

InChI=1S/C25H16N2O/c28-25-19-8-4-3-7-18(19)24-23(25)21(16-11-13-26-14-12-16)22-17-6-2-1-5-15(17)9-10-20(22)27-24/h1-14,21,27H

InChI Key

BYENSEHYPUFWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5C4=O)C6=CC=NC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.